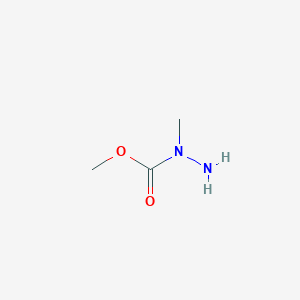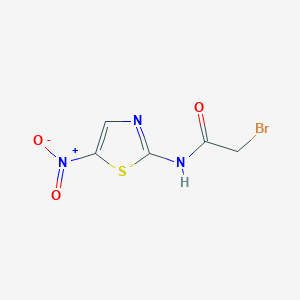
Benzaldehyde, 4-nitro-, hydrazone
Vue d'ensemble
Description
4-Nitrobenzaldehyde hydrazone is a chemical compound with the linear formula O2NC6H4CH=NNH2 . It is used as a precursor to p-nitrophenyldiazomethane for the preparation of p-nitrobenzyl esters .
Synthesis Analysis
The synthesis of hydrazones, including 4-Nitrobenzaldehyde hydrazone, can be achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Molecular Structure Analysis
The molecular structure of 4-Nitrobenzaldehyde hydrazone is represented by the linear formula O2NC6H4CH=NNH2 . The molecular weight of this compound is 165.15 .
Chemical Reactions Analysis
The chemical reactions involving 4-Nitrobenzaldehyde hydrazone are complex and involve several steps. The most common pathway for the preparation of these hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .
Physical And Chemical Properties Analysis
4-Nitrobenzaldehyde hydrazone has a molecular weight of 165.15 and a melting point of 135-137 °C .
Applications De Recherche Scientifique
Hydrazone Compounds Structure and Properties
4-Nitrobenzaldehyde hydrazone derivatives exhibit interesting structural and chemical properties. For example, 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide, a related compound, forms chains in crystals through intermolecular N-H⋯O hydrogen bonds, indicating potential applications in crystal engineering and materials science (Tang, 2010).
Catalysis in Hydrazone Formation
Hydrazone bond formation, a key reaction in dynamic combinatorial chemistry, can be catalyzed by electron-rich p-substituted aniline derivatives. This includes reactions with compounds like 3-hydroxy-4-nitrobenzaldehyde. Such catalytic processes are important in developing new synthetic methodologies (Canal-Martín et al., 2021).
Antibacterial and Antifungal Properties
Certain hydrazone compounds, including those derived from 4-nitrobenzaldehyde, have shown significant antibacterial and antifungal activities. This highlights their potential use in the development of new antimicrobial agents (He & Xue, 2021).
Nonlinear Optical Applications
Hydrazone derivatives of 4-nitrobenzaldehyde have been found to exhibit significant second harmonic generation, indicating potential applications in nonlinear optics and photonics. For instance, 4-nitro-3-methoxybenzaldehyde hydrazone showed a second harmonic signal considerably higher than standard materials (Potember, Hoffman, & Stetyick, 1989).
Spectroscopic and Kinetic Studies
Spectroscopic determination of dissociation constants of 4-nitrobenzaldehyde-4-substituted phenyl-1-carbonylhydrazones in various media offers insights into their acid-base properties, crucial for understanding their chemical behavior in different environments (Jankulovska et al., 2020).
Amoebicidal Activities
Hydrazone derivatives, synthesized from 4-nitrobenzaldehyde, demonstrated notable amoebicidal activity. This suggests their potential as therapeutic agents against infections like those caused by Entamoeba histolytica (Toledaño-Magaña et al., 2015).
Metal Complexes and Antimicrobial Activities
Metal complexes involving hydrazone ligands derived from 4-nitrobenzaldehyde have shown substantial antimicrobial activities, indicating their utility in developing new antimicrobial strategies (Bakale et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(4-nitrophenyl)methylidenehydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-9-5-6-1-3-7(4-2-6)10(11)12/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMGFCXFKFLEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6310-10-7 | |
| Record name | 4-Nitrobenzaldehyde hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6310-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitrobenzaldehyde hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one](/img/structure/B1616047.png)








